REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[C:7]([C:21]#[N:22])=[N:8][C:9]([S:12][C:13]2[CH:18]=[C:17]([Cl:19])[CH:16]=[C:15]([Cl:20])[CH:14]=2)=[CH:10][CH:11]=1.O.O.Cl[Sn]Cl>O.S(=O)(=O)(O)O.Cl>[Cl:19][C:17]1[CH:18]=[C:13]([S:12][C:9]2[N:8]=[C:7]3[C:21]([NH2:1])=[N:22][NH:5][C:6]3=[CH:11][CH:10]=2)[CH:14]=[C:15]([Cl:20])[CH:16]=1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)SC1=CC(=CC(=C1)Cl)Cl)C#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 20 minutes at 0-5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution is stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed twice with 20 ml of water
|
Type
|
ADDITION
|
Details
|
by adding 30% soda solution
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
A light yellow solid is obtained
|
Type
|
CUSTOM
|
Details
|
after recrystallization in ethyl acetate (470 mg, 34%)
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)SC1=CC=C2C(=N1)C(=NN2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |